6-Chloro-4-methylpyridine-2-carbonyl chloride
Overview
Description
6-Chloro-4-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5Cl2NOThis compound is a colorless to light yellow liquid and is primarily used in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carbonyl chloride. The reaction is carried out under controlled conditions, often using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is performed at a temperature range of 80-85°C under reduced pressure (3-4 mmHg) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
6-Chloro-4-methylpyridine-2-carbonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpyridine-2-carbonyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carboxylic acid
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 2-Chloropyridine-3-carbonyl chloride
Uniqueness
6-Chloro-4-methylpyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
6-chloro-4-methylpyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRFKVOVVYKCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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